molecular formula C17H21N5O4S B2552725 4-(2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide CAS No. 921794-19-6

4-(2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide

Cat. No.: B2552725
CAS No.: 921794-19-6
M. Wt: 391.45
InChI Key: YTBAVTVFCCWQRD-UHFFFAOYSA-N
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Description

4-(2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is an intriguing compound with multifaceted applications in various scientific fields. Its complex molecular structure involves benzamide, imidazole, and ethylamino functional groups, which contribute to its versatility and functional diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide typically involves multiple steps. The process might start with the preparation of 5-(hydroxymethyl)-1H-imidazole, followed by its derivatization with ethylamino and acetamido groups. Critical conditions such as temperature, pH, and solvent choice need to be meticulously controlled to ensure high yields and purity.

Industrial Production Methods

Industrial production methods might leverage flow chemistry techniques to enhance the efficiency and scalability of the synthesis. Utilizing automated processes and continuous reaction systems can significantly reduce production times and increase output, while maintaining stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide can undergo several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation: : Commonly involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

  • Reduction: : Could employ reagents such as sodium borohydride or lithium aluminum hydride to produce reduced versions of the molecule.

  • Substitution: : Utilizes nucleophiles or electrophiles to introduce different functional groups at specific positions on the molecule.

Major Products

The major products from these reactions can vary widely, ranging from simple derivatives to complex multi-functionalized molecules

Scientific Research Applications

The applications of 4-(2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide span across several domains:

  • Chemistry: : Utilized as a building block in the synthesis of more complex organic compounds.

  • Biology: : Investigated for its potential role in enzyme inhibition or as a ligand in biochemical assays.

  • Medicine: : Explored for its therapeutic potential in treating specific diseases due to its unique molecular interactions.

  • Industry: : Employed in the development of new materials or as a specialty chemical in manufacturing processes.

Mechanism of Action

Mechanism

The compound exerts its effects through interactions with specific molecular targets. Its imidazole ring, for instance, can participate in coordination with metal ions or form hydrogen bonds with biological macromolecules.

Molecular Targets and Pathways

It might target enzymes or receptors, altering their activity and modulating biological pathways. These interactions can influence cellular processes, leading to various physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

Other similar compounds include:

  • 4-(2-(methylamino)-2-oxoethyl)benzamide

  • 5-(hydroxymethyl)-1H-imidazole-2-thiol

  • Ethyl 2-(1H-imidazol-2-yl)acetate

Uniqueness

What sets 4-(2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide apart is its combined functional groups and the specific spatial arrangement. This configuration enables unique interactions and reactivity patterns, making it invaluable for various scientific applications.

Properties

IUPAC Name

4-[[2-[1-[2-(ethylamino)-2-oxoethyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S/c1-2-19-14(24)8-22-13(9-23)7-20-17(22)27-10-15(25)21-12-5-3-11(4-6-12)16(18)26/h3-7,23H,2,8-10H2,1H3,(H2,18,26)(H,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBAVTVFCCWQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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